molecular formula C8H9F9O B1303553 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol CAS No. 3792-02-7

5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

Cat. No. B1303553
CAS RN: 3792-02-7
M. Wt: 292.14 g/mol
InChI Key: FROXCSGRCWYTIE-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is a chemical compound with the molecular formula C8H9F9O. It is also known by other names such as 4:4 Fluorotelomer alcohol and 5,5,6,6,7,7,8,8,8-nonafluoro-1-octanol .


Molecular Structure Analysis

The molecular structure of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol can be represented by the InChI string: InChI=1S/C8H9F9O/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h18H,1-4H2 . The Canonical SMILES representation is C(CCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F .


Physical And Chemical Properties Analysis

The molecular weight of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is 292.14 g/mol .

Scientific Research Applications

Metabolic Pathways and Bioconjugation

Research into the metabolic pathways of fluorinated compounds has uncovered unexpected bioconjugation reactions. For instance, Zhuo et al. (2016) identified an unexpected in vivo conjugation pathway involving phosphocholine conjugation to hepatitis C NS5B inhibitors, which could suggest applications of fluorinated compounds in the development of viral inhibitors through modification of metabolic stability and biodistribution (Zhuo et al., 2016).

Antibacterial Activity

Fluorinated compounds have been explored for their potent antibacterial activity against respiratory pathogens. Odagiri et al. (2018) designed and synthesized novel fluorinated quinolines with significant in vitro and in vivo activity against resistant strains, indicating the potential of fluorinated alcohols in antibiotic development (Odagiri et al., 2018).

Intramolecular Hydrogen Bond Studies

The study of intramolecular hydrogen bonds in fluorinated compounds, such as demonstrated by Saar et al. (2006) in the vibrational overtone spectrum of 1H-nonafluorobutane, can provide insights into the structural properties and reactivity of such molecules, potentially impacting material science and molecular design (Saar et al., 2006).

properties

IUPAC Name

5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F9O/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROXCSGRCWYTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377821
Record name 4:4 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

CAS RN

3792-02-7
Record name 4:4 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (53.59 g, 955.09 mmol) in water (200 ml) was added to a solution of diethyl 2-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)malonate (19.4 g, 47.75 mmol) in ethanol (400 ml), followed by stirring for 6 hours at 60° C. After the reaction was completed, the reaction mixture was adjusted to pH 5 at room temperature by slowly adding 1N hydrochloric acid dropwise, and then extracted twice with ethyl acetate. The combined organic layers were washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was stirred in dimethyl sulfoxide for 18 hours at 170° C. After the reaction was completed, water was added to the reaction mixture, which was then extracted three times with ethyl acetate. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After distilling off the solvent, anhydrous tetrahydrofuran (200 ml) was added to the residue and the resulting mixture was cooled to −30° C. Borane-methyl sulfide complex (10M in THF, 8.5 ml, 85 mmol) was slowly added dropwise to this mixture, followed by stirring for 3 hours at room temperature. After treatment with methanol at 0° C., water was added to the reaction mixture, which was then extracted twice with ethyl acetate. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/20) to give 5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol (9.4 g, Yield 60%).
Quantity
53.59 g
Type
reactant
Reaction Step One
Name
diethyl 2-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)malonate
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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